molecular formula C10H12BrN B1319400 3-bromo-N-cyclopropyl-2-methylaniline CAS No. 245765-58-6

3-bromo-N-cyclopropyl-2-methylaniline

Cat. No.: B1319400
CAS No.: 245765-58-6
M. Wt: 226.11 g/mol
InChI Key: QYHKJMQBGVFZGH-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H12BrN. It is characterized by the presence of a bromine atom attached to the benzene ring, a cyclopropyl group attached to the nitrogen atom, and a methyl group on the aniline ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is often used as a reagent in organic synthesis . It’s likely that its targets are determined by the specific reactions it’s used in.

Mode of Action

The mode of action of 3-bromo-N-cyclopropyl-2-methylaniline is largely dependent on the specific reaction it’s involved in. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, undergoing transmetalation with a palladium (II) complex .

Biochemical Pathways

In the context of sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds.

Result of Action

The result of this compound’s action is the formation of new organic compounds through reactions like the SM cross-coupling . The specific outcomes depend on the reaction conditions and the other reagents involved.

Biochemical Analysis

Biochemical Properties

3-Bromo-N-cyclopropyl-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can affect gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the mitochondria may influence cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of N-cyclopropyl-2-methylaniline

      Starting Material: N-cyclopropyl-2-methylaniline.

      Reagent: Bromine (Br2).

      Solvent: Acetic acid or chloroform.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position on the aromatic ring.

  • Cyclopropylation of 3-bromo-2-methylaniline

      Starting Material: 3-bromo-2-methylaniline.

      Reagent: Cyclopropylamine.

      Catalyst: Palladium on carbon (Pd/C).

      Conditions: The reaction is conducted under hydrogenation conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of 3-bromo-N-cyclopropyl-2-methylaniline often involves large-scale bromination and cyclopropylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

      Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

    Nucleophilic Substitution: Formation of N-cyclopropyl-2-methylaniline derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of dehalogenated or modified cyclopropyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Drug Development: Serves as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Employed in the synthesis of agrochemicals that protect crops from pests and diseases.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylaniline: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.

    N-Cyclopropyl-2-methylaniline:

    3-Bromo-N-cyclopropylaniline: Similar structure but without the methyl group, leading to variations in its chemical behavior and uses.

Uniqueness

3-Bromo-N-cyclopropyl-2-methylaniline is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the aniline ring. This unique structure imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKJMQBGVFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270783
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-58-6
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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